molecular formula C10H12FNO2 B8096277 2-Fluoro-D-homophenylalanine

2-Fluoro-D-homophenylalanine

Cat. No.: B8096277
M. Wt: 197.21 g/mol
InChI Key: HKDDGWLHCOPIQU-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-D-homophenylalanine is an organic compound characterized by the presence of a fluorine atom attached to the phenylalanine structure. It is a white to slightly yellow solid with a distinct odor

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-D-homophenylalanine can be achieved through several methods. One common approach involves the enzymatic synthesis using phenylalanine dehydrogenase and formate dehydrogenase. This method is efficient and cost-effective, allowing for high substrate loading and cofactor utilization . Another method involves the use of fluorinase enzymes to introduce the fluorine atom into the phenylalanine structure .

Industrial Production Methods: Industrial production of this compound typically involves biocatalytic processes due to their efficiency and scalability. The use of genetically modified enzymes in a fed-batch operation allows for continuous product removal and high productivity .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-D-homophenylalanine undergoes various chemical reactions, including electrophilic fluorination, nucleophilic substitution, and reductive amination .

Common Reagents and Conditions:

    Electrophilic Fluorination: Utilizes electrophilic fluorination agents to introduce the fluorine atom into the aromatic ring.

    Nucleophilic Substitution: Involves the replacement of a leaving group with a nucleophile, often under basic conditions.

    Reductive Amination: Employs reducing agents such as sodium borohydride in the presence of an amine to form the desired product.

Major Products: The major products formed from these reactions include various fluorinated derivatives of phenylalanine, which can be used in further chemical synthesis and pharmaceutical applications .

Comparison with Similar Compounds

Comparison: 2-Fluoro-D-homophenylalanine is unique due to its specific stereochemistry and the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and binding affinity, making it a valuable compound for various applications .

Properties

IUPAC Name

(2R)-2-amino-4-(2-fluorophenyl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c11-8-4-2-1-3-7(8)5-6-9(12)10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDDGWLHCOPIQU-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CC[C@H](C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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